molecular formula C13H17NO2 B13402133 3,4-Dimethoxy-2-(1-methylethyl)benzeneacetonitrile

3,4-Dimethoxy-2-(1-methylethyl)benzeneacetonitrile

Cat. No.: B13402133
M. Wt: 219.28 g/mol
InChI Key: CXBFIFTXZNQXBZ-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-2-(1-methylethyl)benzeneacetonitrile is an organic compound with the molecular formula C13H17NO2. It is also known by other names such as Homoveratronitrile and Veratryl cyanide . This compound is characterized by the presence of two methoxy groups and an isopropyl group attached to a benzene ring, along with an acetonitrile group.

Preparation Methods

The synthesis of 3,4-Dimethoxy-2-(1-methylethyl)benzeneacetonitrile can be achieved through various synthetic routes. One common method involves the reaction of 3,4-dimethoxybenzyl chloride with sodium cyanide in the presence of a suitable solvent . The reaction conditions typically include moderate temperatures and the use of a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

3,4-Dimethoxy-2-(1-methylethyl)benzeneacetonitrile undergoes various chemical reactions, including:

Scientific Research Applications

3,4-Dimethoxy-2-(1-methylethyl)benzeneacetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Dimethoxy-2-(1-methylethyl)benzeneacetonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

3,4-Dimethoxy-2-(1-methylethyl)benzeneacetonitrile can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

2-(3,4-dimethoxy-2-propan-2-ylphenyl)acetonitrile

InChI

InChI=1S/C13H17NO2/c1-9(2)12-10(7-8-14)5-6-11(15-3)13(12)16-4/h5-6,9H,7H2,1-4H3

InChI Key

CXBFIFTXZNQXBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1OC)OC)CC#N

Origin of Product

United States

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